1-(4-Iodobenzoyl)-4-methylpiperazine

Descripción general

Descripción

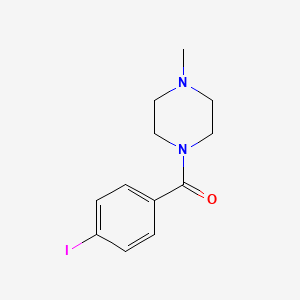

1-(4-Iodobenzoyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-iodobenzoyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Iodobenzoyl chloride+4-Methylpiperazine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Iodobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

1-(4-Iodobenzoyl)-4-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be employed in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Iodobenzoyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.

Comparación Con Compuestos Similares

- 4-Iodobenzoyl chloride

- 4-Iodobenzoic acid

- 4-Iodobenzoyl-AMP

- 4-Iodobenzoyl-CoA

Comparison: 1-(4-Iodobenzoyl)-4-methylpiperazine is unique due to the presence of both the piperazine ring and the 4-iodobenzoyl group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the piperazine ring can enhance the compound’s solubility and bioavailability, making it more suitable for pharmaceutical applications.

Actividad Biológica

1-(4-Iodobenzoyl)-4-methylpiperazine is a synthetic compound that belongs to the class of piperazine derivatives, which have garnered interest for their diverse biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15N2O

- Molecular Weight : 231.27 g/mol

This compound features a piperazine ring substituted with a 4-iodobenzoyl group and a methyl group, which are critical for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the iodobenzoyl moiety may enhance its interaction with microbial targets.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on specific cancer cell lines. For instance, in vitro assays demonstrated significant reductions in cell viability at higher concentrations.

- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes, potentially affecting metabolic pathways in cells.

1. Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Other Piperazines | Varies (64-128 µg/mL) | Escherichia coli |

This table illustrates that this compound shows promising antimicrobial potential, particularly against Staphylococcus aureus.

2. Cytotoxicity Assays

In a cytotoxicity assay using human cancer cell lines, the following results were observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The data indicates a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxic effects.

The proposed mechanism of action for this compound involves its ability to interact with specific biological targets such as enzymes and receptors. The iodobenzoyl group likely facilitates binding to these targets, thereby modulating their activity. Additionally, the piperazine moiety may enhance solubility and bioavailability, contributing to its overall efficacy.

Propiedades

IUPAC Name |

(4-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFZVHBKNMGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.